4-(tert-butyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring system contributes to the compound’s stability and low toxicity, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable alkylating agent, such as 4-methylbenzyl chloride, in the presence of a base like triethylamine.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrases, which play a crucial role in various physiological processes . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring system and exhibit similar biological activities.
Oxadiazole Derivatives: These compounds have a similar structure but with an oxygen atom in place of the sulfur atom in the thiadiazole ring.
Triazole Derivatives: These compounds contain a triazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the presence of the tert-butyl and sulfanyl groups, which enhance its stability and biological activity. The combination of these functional groups with the thiadiazole ring system makes it a versatile compound with diverse applications in scientific research and industry .
Properties
Molecular Formula |
C21H23N3OS2 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H23N3OS2/c1-14-5-7-15(8-6-14)13-26-20-24-23-19(27-20)22-18(25)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,23,25) |
InChI Key |
DDELHXZLYNOCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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